4-Nitrophenyl 5-bromofuran-2-carboxylate
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Overview
Description
4-Nitrophenyl 5-bromofuran-2-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a nitrophenyl group and a bromine atom attached to a furan ring, which is further connected to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 5-bromofuran-2-carboxylate typically involves the bromination of 5-nitrophenylfuran-2-carboxylic acid. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the furan ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 5-bromofuran-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The nitrophenyl group can undergo reduction to form amino derivatives, while the furan ring can be oxidized to form furanones.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products Formed
Substitution: Formation of 5-substituted furan-2-carboxylates.
Oxidation: Formation of furanones.
Reduction: Formation of amino derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Nitrophenyl 5-bromofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting bacterial infections.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 5-bromofuran-2-carboxylate depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as proteins or nucleic acids. The nitrophenyl group can participate in electron transfer reactions, while the bromine atom can form covalent bonds with nucleophilic sites on biomolecules .
Comparison with Similar Compounds
Similar Compounds
5-(4-Nitrophenyl)furan-2-carboxylic Acid: Similar structure but lacks the bromine atom.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: Contains a fluorine atom instead of bromine.
Uniqueness
4-Nitrophenyl 5-bromofuran-2-carboxylate is unique due to the presence of both a nitrophenyl group and a bromine atom, which confer distinct reactivity and potential for diverse applications. The bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C11H6BrNO5 |
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Molecular Weight |
312.07 g/mol |
IUPAC Name |
(4-nitrophenyl) 5-bromofuran-2-carboxylate |
InChI |
InChI=1S/C11H6BrNO5/c12-10-6-5-9(18-10)11(14)17-8-3-1-7(2-4-8)13(15)16/h1-6H |
InChI Key |
HRSWBJYTQLPHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
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